molecular formula C18H28N4O7S B12317806 5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Cat. No.: B12317806
M. Wt: 444.5 g/mol
InChI Key: AYUPPTBECADHBL-UHFFFAOYSA-N
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Description

5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid is a complex organic compound with a unique structure that includes both amino and sulfonylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the optimization of reaction parameters to maximize efficiency and minimize waste. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfonylamino groups.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions and protein modifications. Its structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies.

Medicine

The compound has potential applications in medicine, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for therapeutic research.

Industry

In industry, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism by which 5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-[[Amino-[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
  • 5-[[Amino-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

Uniqueness

The uniqueness of 5-[[Amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid lies in its specific functional groups and their arrangement. The presence of both amino and sulfonylamino groups, along with the methoxyphenyl moiety, gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H28N4O7S

Molecular Weight

444.5 g/mol

IUPAC Name

5-[[amino-[(4-methoxyphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C18H28N4O7S/c1-18(2,3)29-17(25)21-14(15(23)24)6-5-11-20-16(19)22-30(26,27)13-9-7-12(28-4)8-10-13/h7-10,14H,5-6,11H2,1-4H3,(H,21,25)(H,23,24)(H3,19,20,22)

InChI Key

AYUPPTBECADHBL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)NS(=O)(=O)C1=CC=C(C=C1)OC)C(=O)O

Origin of Product

United States

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